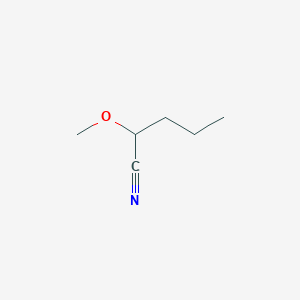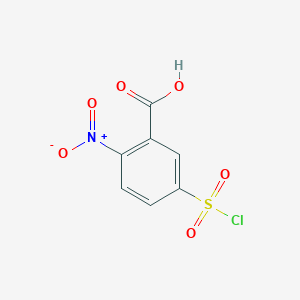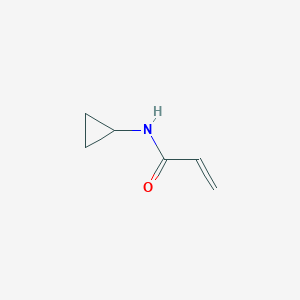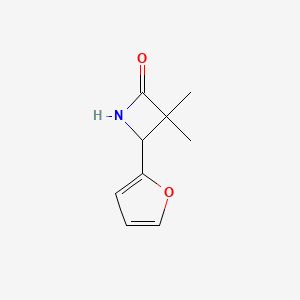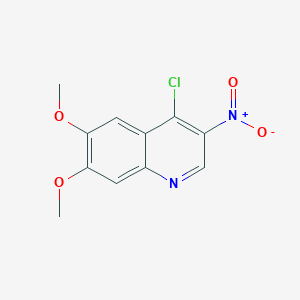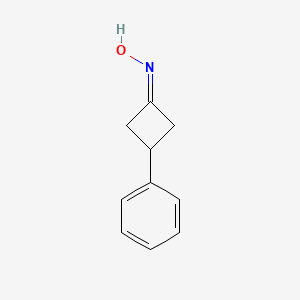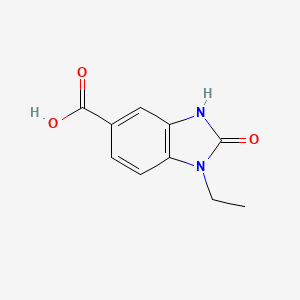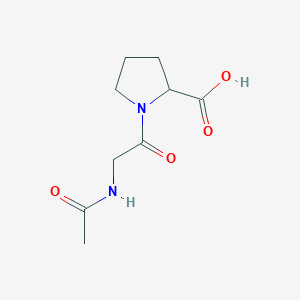
1-Phenylpiperidine-2,4-dione
Overview
Description
1-Phenylpiperidine-2,4-dione is a compound belonging to the piperidine family, which is a six-membered heterocyclic structure containing one nitrogen atom. This compound is known for its significant role in various pharmaceutical applications due to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
1-Phenylpiperidine-2,4-dione is a compound with potential antifungal properties . The primary targets of this compound are fungi such as Rhizoctonia solani (Rs), Botrytis cinerea (Bc), and Fusarium graminearum (Fg) . These fungi are responsible for various plant diseases and can cause significant agricultural loss.
Mode of Action
It is known that the compound interacts with its targets and inhibits their growth . This interaction likely involves the compound binding to specific proteins or enzymes within the fungi, disrupting their normal function and leading to cell death .
Biochemical Pathways
Given its antifungal properties, it likely disrupts essential cellular processes in fungi, such as cell wall synthesis, protein synthesis, or dna replication . The disruption of these pathways can lead to cell death and prevent the spread of the fungi .
Pharmacokinetics
Like many other compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of the action of this compound is the inhibition of fungal growth. This is evidenced by the compound’s ability to inhibit the growth of Rs in vitro . Furthermore, the compound has been shown to cause morphological changes in the hyphae of treated fungi, including the formation of abnormal branches and swellings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-2,4-dione can be synthesized through several methods. One common approach involves the Dieckmann cyclization of β-keto esters. This reaction typically uses sodium methoxide in methanol as a base to induce cyclization, followed by decarbomethoxylation in aqueous acetonitrile . Another method includes the rearrangement of substituted 1,3-oxazinan-2-ones and cyclizations of N-sulfinyl δ-amino-β-keto esters .
Industrial Production Methods: Industrial production of this compound often involves scalable methods such as palladium and rhodium-catalyzed hydrogenation, which combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium or rhodium catalysts.
Substitution: Substitution reactions can occur at different positions on the piperidine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Phenylpiperidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a modulator of biological pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory and analgesic agent.
Industry: Utilized in the production of specialty chemicals and as a building block for complex organic molecules
Comparison with Similar Compounds
Piperidine-2,4-dione: A closely related compound with similar chemical properties but different biological activities.
Phenylpiracetam: Another phenyl-substituted piperidine derivative known for its nootropic effects.
Uniqueness: 1-Phenylpiperidine-2,4-dione stands out due to its specific substitution pattern and the resulting unique biological activities. Its ability to modulate enzyme activity and its potential therapeutic applications make it a compound of significant interest in pharmaceutical research .
Properties
IUPAC Name |
1-phenylpiperidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-6-7-12(11(14)8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAGJZDHMNYLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
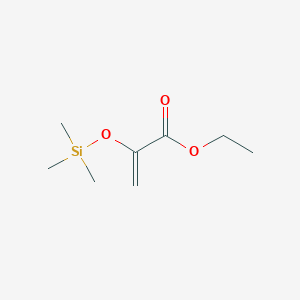
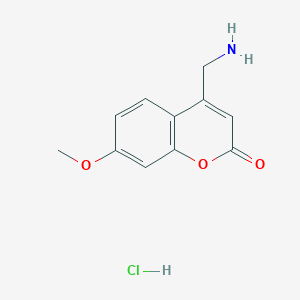
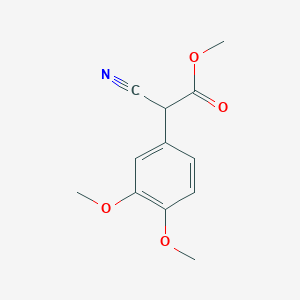
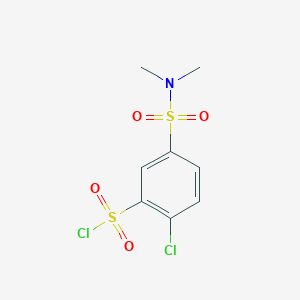
![5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3390404.png)
